molecular formula C18H24N2O3 B5062299 N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide

N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5062299
M. Wt: 316.4 g/mol
InChI Key: BJEBFEXKLPQSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-(4-isopropylphenoxy)acetamide, commonly known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

A-438079 acts as a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, as well as the induction of cell death. A-438079 blocks the activation of the P2X7 receptor, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
A-438079 has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, such as TNF-alpha, IL-1beta, and IL-6, in animal models of inflammation. A-438079 has also been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-438079 has been shown to reduce the induction of cell death in various cell types, including neurons and immune cells.

Advantages and Limitations for Lab Experiments

A-438079 has several advantages for lab experiments. It is a highly selective antagonist of the P2X7 receptor, which reduces the risk of off-target effects. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, A-438079 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its clinical translation.

Future Directions

There are several future directions for research on A-438079. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its effects on the immune response in various diseases, such as cancer and autoimmune disorders. In addition, further studies are needed to fully characterize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.

Synthesis Methods

The synthesis of A-438079 involves the reaction of 4-isopropylphenol with 3-chloro-5-tert-butylisoxazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroacetate. The final product is obtained by hydrolysis of the ethyl ester with sodium hydroxide.

Scientific Research Applications

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. A-438079 has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(2)13-6-8-14(9-7-13)22-11-17(21)19-16-10-15(23-20-16)18(3,4)5/h6-10,12H,11H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEBFEXKLPQSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

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